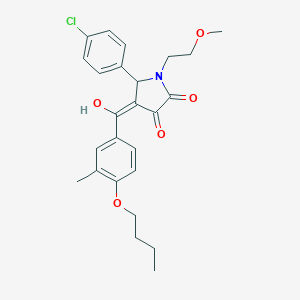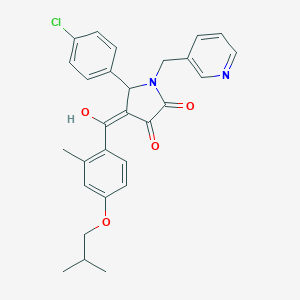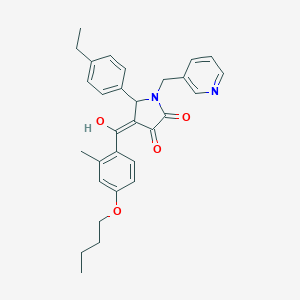![molecular formula C24H18ClNO4 B266896 (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione is a chemical compound that is used in scientific research. It is also known as HPPD inhibitor and is used for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
作用機序
The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione involves the inhibition of the HPPD enzyme. HPPD is involved in the synthesis of plastoquinone, which is an essential component of the photosynthetic electron transport chain. Inhibition of HPPD leads to a decrease in plastoquinone synthesis, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit HPPD. This leads to a decrease in plastoquinone synthesis and ultimately leads to the death of the plant. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione in lab experiments are its ability to inhibit HPPD and its anti-inflammatory and antioxidant properties. However, its limitations include its toxicity and the fact that it can only be used in plant studies.
将来の方向性
For research on (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione include the development of new HPPD inhibitors with improved properties, the study of the mechanism of action of other HPPD inhibitors, and the study of the anti-inflammatory and antioxidant properties of this compound in more detail. In addition, research could be conducted to determine the potential use of this compound in the treatment of various diseases.
合成法
The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione involves the reaction of 4-chlorobenzaldehyde, 3-methoxybenzaldehyde, and pyrrole-2,3-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and results in the formation of the desired product.
科学的研究の応用
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications. It is used as an HPPD inhibitor and is used to study the role of this enzyme in various biological processes. It is also used to study the mechanism of action of other HPPD inhibitors and to develop new inhibitors with improved properties.
特性
分子式 |
C24H18ClNO4 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO4/c1-30-19-9-5-8-18(14-19)26-21(15-10-12-17(25)13-11-15)20(23(28)24(26)29)22(27)16-6-3-2-4-7-16/h2-14,21,27H,1H3/b22-20+ |
InChIキー |
BOWPPDMDZVRKQE-LSDHQDQOSA-N |
異性体SMILES |
COC1=CC=CC(=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES |
COC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
正規SMILES |
COC1=CC=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)






![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)